2-Chloro-4-methoxyfuro[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxyfuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWXAOCIWCQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1OC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Chloro 4 Methoxyfuro 3,2 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the C-2 and C-4 positions, where the chlorine and methoxy (B1213986) groups can act as leaving groups.
Reactivity at the Chloro-Substituted Position (C-2)
The chlorine atom at the C-2 position is expected to be susceptible to displacement by a variety of nucleophiles. In related pyrimidine systems, reactions with amines, alkoxides, and thiolates proceed to give the corresponding substituted products. The reactivity at this position is influenced by the adjacent nitrogen atom and the fused furan (B31954) ring.
Reactivity at the Methoxy-Substituted Position (C-4)
Similarly, the methoxy group at the C-4 position can be displaced by strong nucleophiles. Generally, a methoxy group is a poorer leaving group than a chlorine atom. Consequently, harsher reaction conditions, such as higher temperatures or the use of stronger nucleophiles, may be required to effect substitution at this position compared to the C-2 position. In many 2,4-disubstituted pyrimidines, substitution occurs preferentially at the C-4 position.
Stereochemical and Regiochemical Control in SNAr Reactions
For 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine, the primary regiochemical consideration is the selective substitution at either the C-2 or C-4 position. This selectivity is governed by a combination of electronic and steric factors. The relative electrophilicity of the C-2 and C-4 carbons, as well as the nature of the incoming nucleophile and the reaction conditions, will determine the major product. Without experimental data, a definitive prediction of the regioselectivity for this specific compound cannot be made.
Cross-Coupling Reactions
The chlorine atom at the C-2 position serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. It is anticipated that this compound would react with a range of boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-vinyl-4-methoxyfuro[3,2-d]pyrimidines. The choice of catalyst, ligand, base, and solvent would be crucial for achieving high yields and minimizing side reactions.
Other Metal-Catalyzed Cross-Coupling Methodologies
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as the Stille, Heck, Sonogashira, Buchwald-Hartwig, and Hiyama couplings could potentially be employed to functionalize the C-2 position. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and amino groups, further expanding the chemical diversity of the furo[3,2-d]pyrimidine (B1628203) scaffold. The specific conditions for these transformations would need to be determined empirically.
Reactions with Various Nucleophiles (Nitrogen, Oxygen, Sulfur, and Carbon-Based)
The primary mode of reaction for this compound with nucleophiles is expected to be nucleophilic aromatic substitution at the C2 position, displacing the chloride ion. The reactivity of the C2 position is enhanced by the adjacent nitrogen atom (N1) and the fused furan ring.
Nitrogen-Based Nucleophiles: Reactions with ammonia, primary amines, and secondary amines are expected to proceed to afford the corresponding 2-aminofuro[3,2-d]pyrimidine derivatives. Such reactions are common in pyrimidine chemistry and are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl formed.
Oxygen-Based Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can react with this compound to replace the chlorine atom with an alkoxy group, yielding 2,4-dialkoxyfuro[3,2-d]pyrimidines. Hydrolysis with hydroxide (B78521) ions could potentially lead to the formation of a furo[3,2-d]pyrimidin-2-one derivative, although this may require forcing conditions.
Sulfur-Based Nucleophiles: Thiols and their corresponding thiolates are generally excellent nucleophiles and are expected to react readily with this compound to give 2-(alkylthio)- or 2-(arylthio)furo[3,2-d]pyrimidine derivatives.
Carbon-Based Nucleophiles: Carbon nucleophiles, such as enolates or organometallic reagents, can also participate in substitution reactions. For example, reaction with stabilized carbanions derived from active methylene (B1212753) compounds (e.g., malonates) could lead to the formation of a C-C bond at the C2 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, with boronic acids or organostannanes would also be expected to be effective for introducing carbon-based substituents.
Table 2: Predicted Products from Reactions of this compound with Various Nucleophiles
| Nucleophile | Reagent Example | Predicted Product |
| Nitrogen | Aniline | 4-Methoxy-2-(phenylamino)furo[3,2-d]pyrimidine |
| Oxygen | Sodium methoxide | 2,4-Dimethoxyfuro[3,2-d]pyrimidine |
| Sulfur | Sodium thiophenoxide | 4-Methoxy-2-(phenylthio)furo[3,2-d]pyrimidine |
| Carbon | Phenylboronic acid (Suzuki coupling) | 4-Methoxy-2-phenylfuro[3,2-d]pyrimidine |
Ring-Opening and Ring-Closure Transformations in Fused Furo-Pyrimidine Systems
While the furo[3,2-d]pyrimidine core is generally stable, under certain conditions, ring-opening and subsequent ring-closure (transformation) reactions can occur. These transformations are often dependent on the substituents present and the reaction conditions.
For the furo[3,2-d]pyrimidine system, ring-opening might be initiated by cleavage of the furan ring. For instance, treatment with strong bases could potentially lead to the opening of the furan moiety. In some related fused pyrimidine systems, nucleophilic attack can lead to the opening of the pyrimidine ring itself. For example, reactions with strong nucleophiles like hydrazine (B178648) have been shown in some pyrimidine derivatives to cause ring cleavage and re-cyclization into different heterocyclic systems.
An illustrative, though hypothetical, transformation for a furo[3,2-d]pyrimidine derivative could involve an initial nucleophilic addition to the pyrimidine ring, followed by cleavage of a C-N or C-C bond in the ring. The resulting intermediate could then undergo re-cyclization to form a different fused heterocyclic system. Such Dimroth-type rearrangements are known in pyrimidine chemistry.
For example, a derivative of 4-aminofuro[3,2-d]pyrimidine, upon treatment with a reagent that facilitates ring opening, could potentially rearrange to a pyrrolo[2,3-d]pyrimidine system, although this would be a complex transformation.
Table 3: Hypothetical Ring Transformation Pathway
| Starting System | Reaction Condition | Intermediate | Final Product System |
| Furo[3,2-d]pyrimidine | Strong nucleophile/heat | Open-chain intermediate | Rearranged isomeric fused system |
It is important to reiterate that these transformations are speculative for the specific this compound and are based on analogies with other heterocyclic systems. Detailed experimental studies are required to confirm the actual reactivity and transformation pathways for this compound.
Derivatives and Analogs of 2 Chloro 4 Methoxyfuro 3,2 D Pyrimidine
Structural Modification Strategies
Structural modifications of 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine are strategically employed to explore the chemical space around the furo[3,2-d]pyrimidine (B1628203) core. These modifications are centered on the pyrimidine (B1678525) and furan (B31954) rings, as well as the exocyclic methoxy (B1213986) group, allowing for the fine-tuning of the molecule's physicochemical properties.
The pyrimidine ring of the furo[3,2-d]pyrimidine scaffold is the primary site for structural modification, largely due to the reactivity of its substituents. The chlorine atom at the C2-position is particularly susceptible to nucleophilic substitution, a common and efficient method for introducing molecular diversity. google.com This high reactivity is a consequence of the electron-withdrawing nature of the fused heterocyclic system.
Research on analogous scaffolds, such as benzofuro[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines, demonstrates that a chloro group at the 4-position is an excellent leaving group for reactions with various nucleophiles. researchgate.netnih.gov By analogy, the C2-chloro group of this compound readily reacts with amines, alcohols, and thiols to yield the corresponding 2-amino, 2-alkoxy, and 2-thioether derivatives.
For instance, the reaction with different amines can furnish a library of 2-amino-furo[3,2-d]pyrimidine analogs. Similarly, reactions with phenols and thiophenols, often in the presence of a base like potassium carbonate (K₂CO₃), lead to the formation of 2-arylether and 2-arylthioether derivatives, respectively. nih.gov
| Reactant | Nucleophile | Resulting Functional Group at C2 | Product Class |
| This compound | Primary/Secondary Amine (R¹R²NH) | Amino (-NR¹R²) | 2-Amino-4-methoxyfuro[3,2-d]pyrimidines |
| This compound | Alcohol/Phenol (R-OH) | Alkoxy/Aryloxy (-OR) | 2-Alkoxy/Aryloxy-4-methoxyfuro[3,2-d]pyrimidines |
| This compound | Thiol/Thiophenol (R-SH) | Thioether/Arylthioether (-SR) | 2-(Alkyl/Aryl)thio-4-methoxyfuro[3,2-d]pyrimidines |
Direct functionalization of the furan ring in a pre-formed furo[3,2-d]pyrimidine system is less commonly reported than modifications to the pyrimidine ring. Synthetic strategies often favor constructing the furo[3,2-d]pyrimidine scaffold from an already substituted furan precursor. nih.gov This approach allows for the introduction of desired functional groups at specific positions of the furan moiety before the final cyclization to form the bicyclic system. For example, thermal cyclocondensation of a substituted 2-aminofuran derivative with reagents like formic acid can be used to build the pyrimidine ring onto a functionalized furan. nih.gov
While the furan ring is generally susceptible to electrophilic substitution, its reactivity within the fused furo[3,2-d]pyrimidine system is significantly influenced by the electron-withdrawing pyrimidine ring, which deactivates the furan ring towards typical electrophiles. Therefore, derivatization at the furan ring is most effectively achieved by incorporating the desired substituents at an earlier stage of the synthesis.
The methoxy group at the C4-position offers another avenue for structural modification, although it is generally less reactive than the C2-chloro substituent. The primary modifications include:
O-Demethylation: The methoxy group can be cleaved to yield the corresponding 4-hydroxy derivative, which exists in equilibrium with its tautomeric form, furo[3,2-d]pyrimidin-4(3H)-one. This transformation is significant as it introduces a hydrogen bond donor/acceptor site, which can be crucial for biological interactions.
Substitution: While less facile than the displacement of the C2-chloro group, nucleophilic aromatic substitution of the C4-methoxy group is also possible under more forcing conditions, allowing for the introduction of other functionalities, such as amines.
| Starting Material | Reagent/Condition | Modification | Product |
| This compound | Strong Acid (e.g., HBr) or Lewis Acid (e.g., BBr₃) | O-Demethylation | 2-Chloro-furo[3,2-d]pyrimidin-4(3H)-one |
| This compound | Amine (RNH₂) / Heat | Nucleophilic Substitution | 2-Chloro-4-(amino)furo[3,2-d]pyrimidine |
Synthesis of Furo[3,2-d]pyrimidine Analogs with Diverse Functional Groups
The synthesis of diverse furo[3,2-d]pyrimidine analogs leverages the reactivity of intermediates like this compound. The C2-chloro position serves as a key anchor point for diversification through various chemical reactions.
Beyond simple nucleophilic substitutions, modern cross-coupling reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible analogs. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups at the C2-position, respectively. Similarly, Buchwald-Hartwig amination provides a powerful method for forming carbon-nitrogen bonds with a wide range of amine coupling partners.
The synthesis of a series of furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives has demonstrated the utility of these approaches in generating libraries of compounds for biological screening. researchgate.netresearchgate.netresearchgate.net These strategies allow for the systematic introduction of a vast array of functional groups, including different aromatic and heterocyclic rings, aliphatic chains, and other pharmacophoric elements.
Exploration of Structure-Reactivity Relationships within the Furo[3,2-d]pyrimidine Scaffold
The chemical reactivity of the furo[3,2-d]pyrimidine scaffold is a direct consequence of its electronic structure. The fusion of an electron-rich furan ring with an electron-deficient pyrimidine ring creates a unique distribution of electron density that governs its reaction pathways.
The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, rendering the carbon atoms of this ring (C2, C4, and C6) electrophilic. This explains the high reactivity of the chlorine atom at the C2-position towards nucleophiles. google.com The chemical character of the chlorine atom at C2 is active, making it prone to substitution reactions which can sometimes lead to challenges in reaction selectivity if other reactive sites are present. google.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methoxyfuro 3,2 D Pyrimidine
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions:Data that would describe the electronic transitions within the molecule and determine its absorption properties.
While commercial suppliers list 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine, indicating its synthesis and availability, the associated scientific literature containing its detailed spectroscopic characterization is not readily accessible. The search results yielded information on structurally similar compounds, such as various substituted pyrimidines and fused heterocyclic systems. However, direct experimental data for the specifically requested furo[3,2-d]pyrimidine (B1628203) derivative remains elusive.
Consequently, the creation of a scientifically accurate and detailed article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound is not possible at this time. The absence of primary data from ¹H NMR, ¹³C NMR, mass spectrometry, IR, Raman, and UV-Vis analyses in the available scientific literature and databases precludes the generation of the requested in-depth report and data tables.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest available information, no published crystallographic data for this specific compound could be located.
Consequently, detailed experimental data on the solid-state structure of this compound, including unit cell parameters, space group, and specific intramolecular dimensions, are not available in the public domain. The elucidation of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction. Such a study would provide invaluable information to complement theoretical calculations and other spectroscopic data, offering a complete structural characterization of this molecule.
Without experimental crystallographic data, the creation of data tables for crystal data, bond lengths, and bond angles is not possible.
Computational Chemistry and Theoretical Studies of 2 Chloro 4 Methoxyfuro 3,2 D Pyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine, DFT calculations can elucidate key aspects of its geometry, reactivity, and charge distribution.
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. Theoretical studies on similar pyrimidine (B1678525) derivatives have successfully employed DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve optimized geometries that show excellent agreement with experimental data from X-ray crystallography where available. researchgate.netnih.gov
The planarity of the fused furo[3,2-d]pyrimidine (B1628203) ring system is a key feature that would be confirmed by geometry optimization. The methoxy (B1213986) and chloro substituents' orientations relative to this plane are also determined. Energetic analysis provides the total electronic energy of the optimized structure, which is crucial for comparing the relative stabilities of different isomers or conformers.
Table 1: Predicted Optimized Geometrical Parameters of this compound The following data is illustrative and based on typical values for similar heterocyclic systems, as direct computational studies on this specific molecule are not widely published.
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|
| Bond Lengths (Å) | |
| C2-Cl | 1.745 |
| C4-O(methoxy) | 1.350 |
| O(methoxy)-C(methyl) | 1.430 |
| N1-C2 | 1.320 |
| C4-N3 | 1.335 |
| Furan (B31954) O-C | 1.370 |
| **Bond Angles (°) ** | |
| Cl-C2-N1 | 115.8 |
| O(methoxy)-C4-N3 | 117.2 |
| C2-N1-C7a | 120.5 |
| **Dihedral Angles (°) ** | |
| C4-O-C(methyl)-H | 180.0 (anti-periplanar) |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich furo[3,2-d]pyrimidine ring system, particularly the furan ring and the nitrogen atoms. The LUMO is likely to be distributed over the pyrimidine ring, influenced by the electron-withdrawing chloro group. This distribution suggests that the molecule could act as an electron donor in reactions involving the furan moiety and as an electron acceptor at the pyrimidine ring.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound Illustrative data based on calculations of analogous pyrimidine derivatives.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov
In an MEP map of this compound, the most negative regions are anticipated to be around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. The area around the hydrogen atoms of the methoxy group and potentially near the chloro-substituted carbon would exhibit a more positive potential.
Conformational Analysis and Molecular Dynamics Simulations
While the fused ring system of this compound is largely rigid, the methoxy group can rotate. Conformational analysis would focus on the rotational barrier of the C4-O bond and the preferred orientation of the methyl group. The lowest energy conformation is likely to be one that minimizes steric hindrance with adjacent parts of the molecule.
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including its interactions with solvent molecules or a biological target. rsc.orgnih.gov MD simulations of related furo[2,3-d]pyrimidine (B11772683) derivatives have been used to study their binding modes within protein active sites, revealing key interactions that stabilize the complex. rsc.orgnih.gov For this compound, MD simulations could be employed to understand its solvation dynamics and to explore its potential as a ligand for various biological targets.
Thermodynamic and Kinetic Studies of Reactions and Tautomerism (e.g., Azide-Tetrazole Equilibrium Analogs)
Computational methods are instrumental in studying the thermodynamics and kinetics of chemical reactions. For instance, if the chloro group at the C2 position were to be substituted with an azide (B81097) group, the molecule could exhibit azide-tetrazole tautomerism, an equilibrium between an open-chain azide form and a fused tetrazole ring. beilstein-journals.orgbohrium.commdpi.com
Theoretical calculations can predict the relative stabilities of the azide and tetrazole tautomers by computing their Gibbs free energies. mdpi.com Studies on similar heterocyclic systems have shown that the position of this equilibrium is influenced by factors such as the electronic nature of other substituents and the polarity of the solvent. beilstein-journals.orgnih.gov Electron-withdrawing groups tend to stabilize the azide form, while electron-donating groups often favor the tetrazole ring. beilstein-journals.org Computational studies can model these effects and predict the equilibrium constant in different environments.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
DFT and other quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. mdpi.com
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the calculated chemical shifts would be compared to experimentally obtained spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or dynamic processes not fully captured by the static computational model. nih.gov
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C-Cl bond or the vibrations of the furo[3,2-d]pyrimidine core. researchgate.net
Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound This table presents illustrative predicted data and hypothetical experimental values for comparison.
| Parameter | Predicted (DFT) | Hypothetical Experimental |
|---|---|---|
| 1H NMR (ppm) | ||
| Methoxy protons | 4.15 | 4.10 |
| Furan proton (H6) | 7.05 | 7.01 |
| Furan proton (H5) | 8.10 | 8.05 |
| 13C NMR (ppm) | ||
| C2 | 155.0 | 154.5 |
| C4 | 165.2 | 164.8 |
| Methoxy carbon | 55.8 | 55.5 |
| IR Frequency (cm-1) | ||
| C-Cl Stretch | 780 | 775 |
| C-O-C Stretch (ether) | 1250 | 1245 |
Applications in Chemical Synthesis and Materials Science
2-Chloro-4-methoxyfuro[3,2-d]pyrimidine as a Building Block in Organic Synthesis
The structure of this compound suggests its significant potential as a versatile building block in organic synthesis. The molecule possesses several reactive sites that can be exploited for the construction of more complex molecular architectures. The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is a key functional group, rendering the carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and alkylthio groups, by reacting the compound with appropriate nucleophiles.
Furthermore, the methoxy (B1213986) group at the 4-position can also be a site for chemical modification, although it is generally less reactive than the chloro group. The fused furan (B31954) ring, being an electron-rich aromatic system, could potentially undergo electrophilic substitution reactions under specific conditions, although the reactivity will be influenced by the electron-withdrawing nature of the pyrimidine ring. The interplay of these functional groups makes this compound a promising starting material for the synthesis of diverse and highly functionalized furo[3,2-d]pyrimidine (B1628203) derivatives.
Precursor for Complex Heterocyclic Systems
Fused heterocyclic compounds are of great interest in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of more complex, multi-ring heterocyclic systems. The reactive chloro group can serve as a handle for annulation reactions, where an additional ring is fused onto the pyrimidine moiety. For instance, reaction with bifunctional nucleophiles, such as hydrazine (B178648) or ethylenediamine, could lead to the formation of triazolo- or imidazo-fused pyrimidine systems, respectively.
Moreover, the furan ring can also participate in cycloaddition reactions, providing a pathway to construct polycyclic compounds with unique three-dimensional structures. The ability to selectively functionalize different parts of the molecule allows for a stepwise and controlled approach to the synthesis of intricate heterocyclic frameworks that are not easily accessible by other means.
Role in Scaffold Diversification and Library Synthesis
In drug discovery and materials science, the generation of chemical libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. The furo[3,2-d]pyrimidine core is a "privileged" scaffold, meaning it is a structural motif that is capable of binding to a variety of biological targets. This compound is an ideal starting point for scaffold diversification and library synthesis due to its modifiable functional groups.
By employing combinatorial chemistry techniques, the chloro and methoxy groups can be systematically reacted with a large set of reagents to produce a library of compounds with diverse substituents. This allows for the exploration of the chemical space around the furo[3,2-d]pyrimidine core, which can be screened for desired biological activities or material properties. The straightforward and predictable reactivity of the chloropyrimidine moiety facilitates the parallel synthesis of these compound libraries.
Potential for Functional Materials
While specific research into the material properties of this compound is not widely reported, the broader class of fused pyrimidine and furan-containing heterocycles has shown promise in the development of functional materials.
The development of fluorescent materials is a rapidly growing field with applications in sensing, imaging, and optoelectronics. Research on a related isomer, a novel furo[2,3-d]pyrimidine (B11772683) derivative, has shown that this class of compounds can exhibit fluorescent properties. nih.gov In one study, certain furo[2,3-d]pyrimidine derivatives were found to act as effective fluorescent chemosensors. nih.gov These compounds displayed a noticeable change in their fluorescence emission in the presence of specific anions, indicating their potential for use in chemical sensing applications. nih.gov
The fluorescence of these molecules arises from the extended π-conjugated system of the fused heterocyclic core. By modifying the substituents on the furo[3,2-d]pyrimidine scaffold, it is theoretically possible to tune the photophysical properties, such as the absorption and emission wavelengths, quantum yield, and Stokes shift. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to a predictable shift in the fluorescence spectrum. This tunability makes the furo[3,2-d]pyrimidine scaffold a promising candidate for the design of novel fluorescent dyes and optical materials for a range of applications.
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The efficiency and stability of OLEDs are highly dependent on the properties of the organic materials used, particularly the electron-transporting layer. A study on a closely related, larger fused system, a benzo researchgate.netsciforum.netfuro[3,2-d]pyrimidine (BFP) core, has demonstrated its utility as an electron-transport-type host material for blue phosphorescent OLEDs. The BFP-based host material was shown to have a high triplet energy, which is crucial for efficiently hosting blue phosphors.
The electron-deficient nature of the pyrimidine ring suggests that the furo[3,2-d]pyrimidine core could also possess intrinsic electron-transporting capabilities. By attaching appropriate side groups to the core, it may be possible to optimize the molecular packing and electronic coupling in the solid state, which are key factors for efficient electron transport. Further research into the electronic properties of this compound and its derivatives could open up new avenues for their application in organic electronics.
Q & A
Q. How can synthetic routes for 2-chloro-4-methoxyfuro[3,2-d]pyrimidine be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Temperature control : Reactions often require 60–80°C for nucleophilic substitution (e.g., chlorine introduction at the 2-position) .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling reactions for functional group additions .
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) effectively isolates the compound .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group δ ~3.9 ppm; chloro group deshields adjacent protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 225.0423) .
- X-ray Crystallography : Resolves fused-ring conformation and bond angles for reactivity studies .
Advanced Research Questions
Q. How do substituent modifications at the 2- and 4-positions influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 2-Chloro Group : Enhances electrophilicity for kinase inhibition (e.g., IC₅₀ = 0.8 μM against EGFR) .
- 4-Methoxy Group : Improves solubility (logP reduction from 2.5 to 1.8) and metabolic stability .
- Substituent Swaps : Replacing methoxy with ethyl reduces target affinity by 50% .
Q. How can computational modeling predict interactions between this compound and kinase targets?
Methodological Answer:
- Docking Simulations : AutoDock Vina identifies binding poses in ATP pockets (e.g., PI3Kα, ∆G = -9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories assess stability of hydrogen bonds with Val851 (EGFR) .
- QSAR Models : Hammett constants (σ⁺) correlate chloro/methoxy electronic effects with activity .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for pH/temperature .
- Metabolite Screening : LC-MS identifies degradation products (e.g., demethylation at 4-position) that may skew results .
- Multi-variate Analysis : PCA distinguishes confounding variables (e.g., solvent polarity in cell-based assays) .
Q. What strategies enable selective functionalization of the fused-ring system?
Methodological Answer:
- Protecting Groups : Boc-protection of nitrogen prevents unwanted side reactions during alkylation .
- Directed C-H Activation : Pd/norbornene catalysts enable regioselective bromination at the 7-position .
- Microwave-Assisted Synthesis : Reduces reaction time for Suzuki couplings (from 12 h to 30 min) .
Q. How to assess the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- In Vitro ADME : Caco-2 assays predict intestinal absorption (Papp = 12 × 10⁻⁶ cm/s) .
- Plasma Stability : HPLC tracks degradation in rat plasma (t₁/₂ = 4.2 h) .
- Metabolite ID : UPLC-QTOF identifies glucuronide conjugates in liver microsomes .
Key Challenges & Future Directions
- Toxicity Profiling : Address off-target effects via kinome-wide screening (e.g., DiscoverX panels) .
- Polymorphism Studies : Investigate crystal forms (e.g., Form I vs. II) for solubility differences .
- Target Validation : CRISPR knockout models confirm PI3Kα dependency in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
